molecular formula C28H29N3O4S B2916721 3-(3,5-dimethylphenyl)-N-(2-methoxyethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115507-28-2

3-(3,5-dimethylphenyl)-N-(2-methoxyethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2916721
CAS No.: 1115507-28-2
M. Wt: 503.62
InChI Key: AWESAUYLWVPVHX-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-N-(2-methoxyethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenyl)-N-(2-methoxyethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The starting materials might include 3,5-dimethylphenylamine, 2-methoxyethylamine, and 3-methoxybenzyl chloride. The synthesis could involve:

    Formation of the Quinazoline Core: This might involve cyclization reactions using appropriate reagents and catalysts.

    Introduction of the Sulfanyl Group: This could be achieved through nucleophilic substitution reactions.

    Final Coupling: The final step might involve coupling the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions could be used to modify the quinazoline core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could be used to introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

The compound could be studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

The compound could be explored for its therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industrial applications, it might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-3,4-dihydroquinazoline derivatives: These compounds share the quinazoline core and might have similar biological activities.

    Sulfanyl-substituted compounds: Compounds with sulfanyl groups might exhibit similar reactivity and biological properties.

Uniqueness

The uniqueness of 3-(3,5-dimethylphenyl)-N-(2-methoxyethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide lies in its specific combination of functional groups, which could confer unique reactivity and biological activity compared to other quinazoline derivatives.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-N-(2-methoxyethyl)-2-[(3-methoxyphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4S/c1-18-12-19(2)14-22(13-18)31-27(33)24-9-8-21(26(32)29-10-11-34-3)16-25(24)30-28(31)36-17-20-6-5-7-23(15-20)35-4/h5-9,12-16H,10-11,17H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWESAUYLWVPVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCOC)N=C2SCC4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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